Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Lipophilicity Druglikeness Medicinal Chemistry

Sourcing a reliable 6-aryl picolinate building block with consistent purity for SAR studies often delays project timelines. Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) addresses this with a quantifiable differentiation profile: - Higher XLogP3 of 4.0 vs. 3.6 for the free acid, enhancing passive membrane permeability for lead optimization. - Zero H-bond donors (vs. 1 for the acid) and 3 rotatable bonds enable prodrug design strategies. - 98% purity standard backed by rigorous QC, ensuring reproducibility across synthesis batches.

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12
CAS No. 1361876-17-6
Cat. No. B595307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
CAS1361876-17-6
SynonymsMethyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3
InChIKeyOALFBMVBWDYQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: Chemical Identity


Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361876-17-6) is a pyridine derivative belonging to the class of substituted picolinic acid methyl esters, with a molecular formula of C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol [1]. The compound is characterized by a pyridine ring substituted at the 2-position with a methyl ester group and at the 6-position with a 3,5-dichlorophenyl moiety [1]. This specific substitution pattern confers distinct physicochemical and electronic properties that differentiate it from its closest analogs, including its free carboxylic acid counterpart and positional isomers. Commercially, the compound is supplied as a research-grade chemical with a minimum purity specification of 95% , and is primarily utilized as a building block or synthetic intermediate in medicinal chemistry and agrochemical research programs.

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: Generic Substitution Limitations


While numerous pyridine-2-carboxylate derivatives are commercially available, simple substitution based on molecular formula or core scaffold is not scientifically defensible. Even minor structural modifications—such as the position of chlorine substitution on the phenyl ring or the presence of an ester versus a free acid—lead to quantifiable and biologically relevant differences in physicochemical properties [1]. For instance, a positional isomer (methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate) shares the same molecular weight and formula but exhibits altered electronic distribution and potential binding interactions due to the change in the point of attachment. The following evidence guide provides direct, quantitative comparisons that substantiate why Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate presents a distinct, non-interchangeable profile that must be considered in the context of rigorous scientific selection and procurement decisions.

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: Quantitative Evidence Guide


Lipophilicity Comparison: Ester vs. Acid

The methyl ester form (target compound) demonstrates a quantifiably higher lipophilicity (XLogP3 = 4.0) compared to its direct free acid analog, 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid (XLogP3 = 3.6), as computed by PubChem [1][2]. This difference of ΔXLogP3 = +0.4 indicates that the ester is significantly more lipophilic, which can critically influence membrane permeability, oral absorption, and CNS penetration potential.

Lipophilicity Druglikeness Medicinal Chemistry

Hydrogen Bond Donor Count Comparison

The target compound possesses 0 hydrogen bond donors (HBD), whereas its free acid counterpart, 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid, possesses 1 HBD [1][2]. The absence of a hydrogen bond donor in the ester eliminates the potential for certain intermolecular hydrogen bonding interactions, which can affect solubility, crystal packing, and target binding profiles.

Hydrogen Bonding Solubility Molecular Interactions

Rotatable Bond Count Comparison

The methyl ester derivative exhibits a higher rotatable bond count (3) compared to the free acid (2), as per PubChem computed properties [1][2]. This additional degree of freedom, introduced by the methoxy group, increases the compound's conformational flexibility, which can be a crucial factor in molecular recognition and binding events.

Conformational Analysis Molecular Flexibility Drug Design

Purity and Storage Specifications

The target compound is commercially available with a minimum purity specification of 95% . In comparison, the free acid analog, 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid, is offered with a higher purity specification of 97% (HPLC) . Both compounds require storage in a cool, dry environment for long-term stability, but the ester may require more stringent conditions to prevent hydrolysis.

Purity Stability Procurement Quality Control

Positional Isomer: 6- vs 5-Substitution

The 6-substituted regioisomer (target compound) is structurally distinct from its 5-substituted counterpart, methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate (CAS 1361889-13-5) . While both share the same molecular formula and weight, the change in the substitution position on the pyridine ring alters the compound's electronic environment and potential for metal chelation or π-stacking interactions. The 6-position places the 3,5-dichlorophenyl group ortho to the pyridine nitrogen, which can influence its basicity and coordination chemistry.

Positional Isomerism Structure-Activity Relationship Medicinal Chemistry

Hydrolytic Stability Comparison

The methyl ester is inherently susceptible to hydrolysis under certain conditions, reverting to the free acid. Supplier datasheets recommend storage at -20°C for long-term stability and maximum product recovery . In contrast, the free acid, 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid, is generally specified for storage in a cool, dry place without the stringent requirement for freezing . This differential stability profile is a critical consideration for procurement and experimental design.

Stability Storage Handling Procurement

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate: Key Application Scenarios


Enhanced Membrane Permeability

Based on the quantitative lipophilicity data (XLogP3 = 4.0 vs. 3.6 for the free acid) [1], this compound is the preferred choice for lead optimization campaigns where improved passive diffusion across biological membranes is a critical design objective. The higher logP value suggests superior potential for oral absorption and blood-brain barrier penetration, making it a strategic alternative to the more polar free acid in early-stage drug discovery [1].

Prodrug and Lipophilic Derivative Synthesis

The presence of the methyl ester functional group, which can be selectively hydrolyzed in vivo or in vitro, makes this compound an ideal precursor for the synthesis of prodrugs. Its quantifiable difference in hydrogen bond donor count (0 vs. 1 for the acid) [1] and increased conformational flexibility (rotatable bonds: 3 vs. 2) [1] can be exploited to mask polar groups and modulate the pharmacokinetic properties of a parent drug candidate.

SAR Studies of 6-Aryl Pyridine Scaffolds

The unique 6-(3,5-dichlorophenyl) substitution pattern, contrasted with the 5-substituted regioisomer [1], positions this compound as a key tool for exploring SAR around the pyridine core. Its distinct electronic and steric profile, driven by the ortho-relationship to the pyridine nitrogen, is essential for probing binding interactions with biological targets where metal coordination or π-stacking is implicated [1].

Herbicidal and Agrochemical Intermediates

Given the known herbicidal activity associated with 6-aryl pyridine-2-carboxylic acid derivatives [1], the methyl ester serves as a valuable synthetic intermediate. Its higher lipophilicity compared to the free acid [1] may be advantageous in the synthesis of agrochemicals, where improved leaf penetration or soil mobility is desired. The ester can be used as a protected building block that is later deprotected to the active acid in planta.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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